

# UNC2025: In Vivo Application Notes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

**UNC2025** is an orally active small-molecule inhibitor that targets the receptor tyrosine kinases **MER** (MERTK) and **FLT3** with sub-nanomolar potency [1] [2]. Its high oral bioavailability and favorable pharmacokinetic (PK) profile make it a valuable tool for preclinical in vivo studies, especially in oncology research focusing on acute leukemias and solid tumors [2] [3].

The table below summarizes the core in vivo physicochemical and PK properties of **UNC2025**:

| Property                            | Value / Description                                                            |
|-------------------------------------|--------------------------------------------------------------------------------|
| Primary Targets (IC <sub>50</sub> ) | MER (0.46 nM), FLT3 (0.35 nM) [4]                                              |
| Oral Bioavailability (F%)           | ~100% in mice [3]                                                              |
| Half-Life (T <sub>1/2</sub> )       | 3.8 hours in mice [3]                                                          |
| In Vivo Formulation                 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [4]                               |
| Typical Storage                     | -20°C (as a powder); prepared working solutions should be used immediately [4] |

## In Vivo Dosing and Efficacy

The following table consolidates key dosing information from various efficacy studies conducted in mouse models.

| Disease Model                                   | Dosage & Regimen                                            | Key Efficacy Findings                                                               | Citation |
|-------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------|----------|
| 697 B-ALL Xenograft (NSG mice)                  | 3 mg/kg, once daily, oral gavage                            | Inhibition of Mer phosphorylation in bone marrow blasts (pharmacodynamic study) [1] |          |
| 697 B-ALL Xenograft (NSG mice)                  | 3 mg/kg, once daily, oral gavage                            | Dose-dependent decrease in tumor burden; ~2x increase in median survival [3]        |          |
| Patient-Derived AML Xenograft (NSG/NSGS mice)   | 3 mg/kg, once daily, oral gavage                            | Significant therapeutic effect; induction of disease regression [3]                 |          |
| Combination with Methotrexate (Leukemia models) | 3 mg/kg, UNC2025 (oral) + variable dose Methotrexate (i.p.) | Increased sensitivity to methotrexate; enhanced anti-leukemic effect [3] [5]        |          |
| H2228 or A549 Solid Tumor Xenografts            | 50 mg/kg, oral administration                               | Inhibition of tumor growth [6]                                                      |          |

## Detailed Experimental Protocols

### In Vivo Formulation Preparation

This is a validated protocol for preparing a stable formulation suitable for oral gavage in mice [4].

#### Materials:

- **UNC2025** powder
- DMSO (100%)
- PEG300
- Tween-80
- Saline (0.9%)

**Procedure:**

- Prepare a **DMSO stock solution**: Dissolve **UNC2025** powder in 100% DMSO to a final concentration of **100 mg/mL**. Vortex until clear.
- In a vial, add **400 µL of PEG300**.
- To the PEG300, add **50 µL of the DMSO stock solution**. Mix thoroughly until the solution is clear.
- Add **50 µL of Tween-80** to the mixture. Mix thoroughly until clear.
- Finally, add **500 µL of saline** to adjust the volume to 1 mL. Mix well.
- The final working concentration is **5 mg/mL** (in 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline). The solution should be a clear formulation and used immediately for optimal results.

## Pharmacodynamic (PD) Study Protocol

This protocol assesses the target engagement of **UNC2025** in vivo by measuring the inhibition of MER phosphorylation (pMER) in target tissues [1] [3].

**Animal Model:** NOD/SCID/gamma (NSG) mice transplanted with MER-expressing leukemia cells (e.g., 697 B-ALL) via tail vein injection. **Dosing:** A single oral dose of **UNC2025** (e.g., 3 mg/kg) or vehicle control is administered after leukemia is established (e.g., 14 days post-transplant). **Tissue Collection:** At predetermined time points post-dosing (e.g., 1-24 hours), animals are euthanized, and bone marrow is collected. **Analysis:**

- Isolate mononuclear cells from the bone marrow.
- Prepare cell lysates.
- Immunoprecipitate MER protein from the lysates.
- Perform immunoblotting to detect levels of phosphorylated MER (pMER) and total MER.
- Quantify band density using software like ImageJ to calculate the inhibition of phosphorylation.

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of **UNC2025** and the workflow for key in vivo experiments, integrating the information from the protocols above.

UNC2025 Mechanism and In Vivo Study Workflow



[Click to download full resolution via product page](#)

## Important Considerations for Researchers

- **Model Selection:** The efficacy of **UNC2025** is best demonstrated in models where the tumor cells express its primary targets, MERTK and/or FLT3 [3]. Screening patient-derived samples for target

expression prior to in vivo studies is recommended.

- **Combination Therapy:** **UNC2025** has shown synergistic effects with conventional chemotherapy, such as methotrexate [3] [5]. This presents a promising strategy to enhance efficacy or reduce required doses of cytotoxic drugs.
- **Bleeding Risk Assessment:** While **UNC2025** has demonstrated antithrombotic effects without increasing bleeding times in some models [7], careful monitoring in bleeding time assays is advised, especially when exploring new combination regimens.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - UNC | MER/FLT3 inhibitor | CAS 1429881-91-3 | Buy 2025 - UNC ... 2025 [invivochem.com]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
4. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
5. Supplemental Tables from UNC2025, a MERTK Small- ... [figshare.com]
6. | FLT | TAM Receptor | TargetMol UNC 2025 [targetmol.com]
7. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]

To cite this document: Smolecule. [UNC2025: In Vivo Application Notes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-in-vivo-dosing>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)